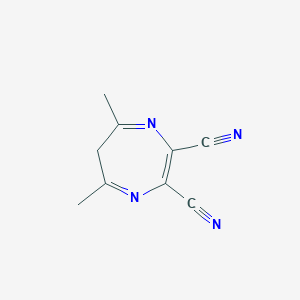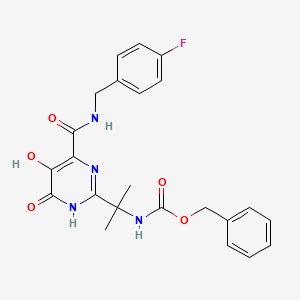![molecular formula C22H16N2O4 B3032853 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate CAS No. 5770-23-0](/img/no-structure.png)
4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate” is a chemical compound with the molecular formula C22H16N2O4 . It has a molecular weight of 372.4 g/mol.
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . The 2,4,6-trihydroxy benzoic acid-catalyzed synthesis of 2-phenyl benzoxazole from the oxidative coupling of 2-aminophenol and benzylamine under an O2 atmosphere has been reported .Molecular Structure Analysis
The molecular structure of “this compound” consists of 22 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
- The compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, exploring conformational restrictions for dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
- It has also been involved in the development of PPARgamma agonists, demonstrating antidiabetic activity in rodent models, indicating its potential in medicinal chemistry applications (Cobb et al., 1998).
Photophysical Study and Luminescence
- Rhenium(I) phenanthroline complexes containing benzoxazol-2-ylidene ligands have been synthesized, highlighting the compound's role in photophysical studies (Ko, Ng, & Yiu, 2012).
- Investigation into the photophysical properties of alanine derivatives with substituents in the phenyl ring, demonstrating its significance in photochemistry (Guzow et al., 2005).
Antimicrobial and Antitumor Activities
- Novel biological compounds synthesized using this compound have been examined for antibacterial effects, showing its relevance in developing antimicrobial agents (Maru, Patel, & Yadav, 2015).
- Antitumor activity evaluation of benzothiazole derivatives, where this compound played a key role in the creation of potential cancer treatments (Yurttaş, Tay, & Demirayak, 2015).
Miscellaneous Applications
- Its derivatives have been synthesized and characterized for their potential as aldose reductase inhibitors, showcasing its application in the treatment of diabetic complications (Ali et al., 2012).
- The compound has been used in the synthesis of medium-sized heterocycles, contributing to the field of organic chemistry (Masuoka, Asako, Goto, & Noguchi, 1986).
Mecanismo De Acción
While the specific mechanism of action for “4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate” is not found in the search results, benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
Direcciones Futuras
Benzoxazole derivatives have been extensively used in drug discovery and exhibit a high possibility of broad substrate scope and functionalization . Therefore, the future directions for “4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate” could involve further exploration of its potential biological activities and applications in medicinal, pharmaceutical, and industrial areas.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate involves the reaction of 4-aminophenyl acetate with 3-benzoxazol-2-ylphenyl isocyanate in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "4-aminophenyl acetate", "3-benzoxazol-2-ylphenyl isocyanate", "Suitable solvent", "Catalyst" ], "Reaction": [ "Dissolve 4-aminophenyl acetate in a suitable solvent.", "Add 3-benzoxazol-2-ylphenyl isocyanate to the solution.", "Add a suitable catalyst to the reaction mixture.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] } | |
Número CAS |
5770-23-0 |
Fórmula molecular |
C22H16N2O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H16N2O4/c1-14(25)27-18-11-9-15(10-12-18)21(26)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,1H3,(H,23,26) |
Clave InChI |
DCXBWVDZBXMWCN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


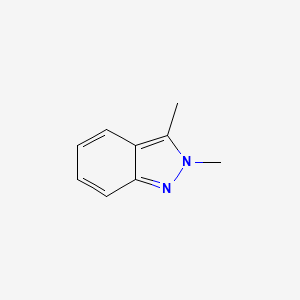


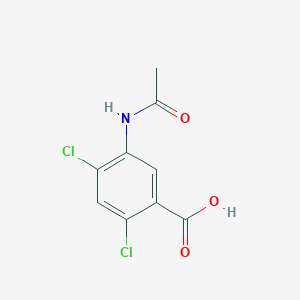
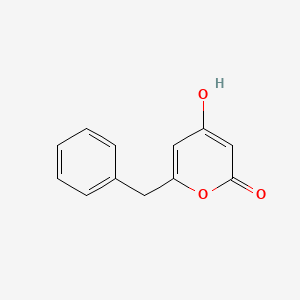
![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)

dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)
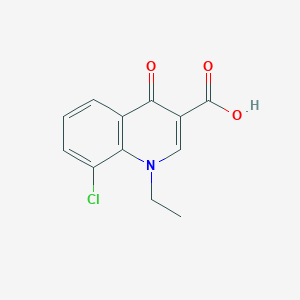
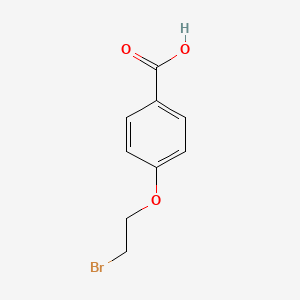
![2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3032786.png)

